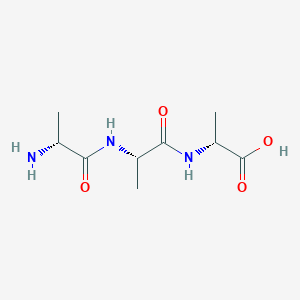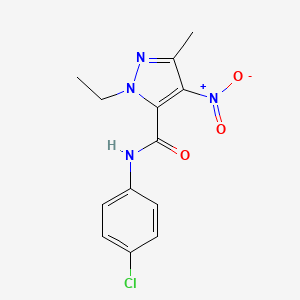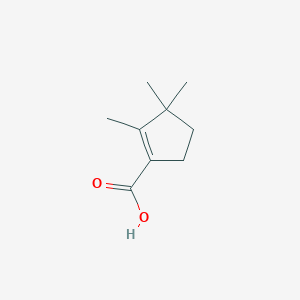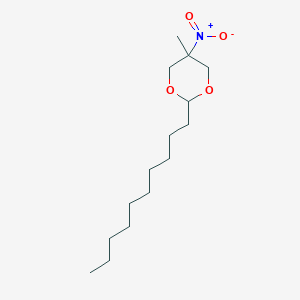
2-Decyl-5-methyl-5-nitro-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-5-methyl-5-nitro-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes This compound is characterized by the presence of a nitro group at the 5th position and a decyl chain at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-methyl-5-nitro-1,3-dioxane typically involves the nitration of 5-methyl-1,3-dioxane followed by the introduction of a decyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes followed by purification steps such as distillation and recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Decyl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Decyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity and used as a preservative in cosmetics and toiletries.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Used as a monomer in the synthesis of functionalized polycarbonates.
5-Methylene-1,3-dioxane-2-one: Studied as a comonomer for the production of functionalized polycarbonates.
Uniqueness
2-Decyl-5-methyl-5-nitro-1,3-dioxane is unique due to its decyl chain, which imparts hydrophobic properties and enhances its stability. This makes it suitable for applications in various fields where stability and hydrophobicity are desired.
Eigenschaften
CAS-Nummer |
6316-43-4 |
|---|---|
Molekularformel |
C15H29NO4 |
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
2-decyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-11-14-19-12-15(2,13-20-14)16(17)18/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
PGYHKMHLOJGYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1OCC(CO1)(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


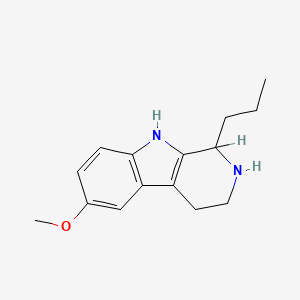

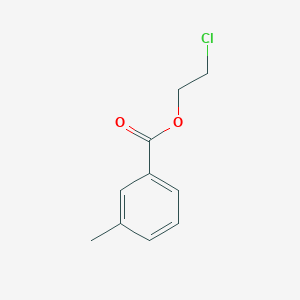
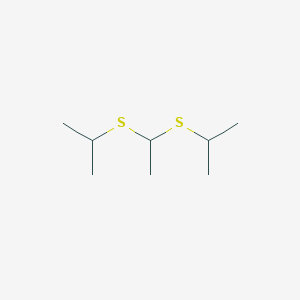
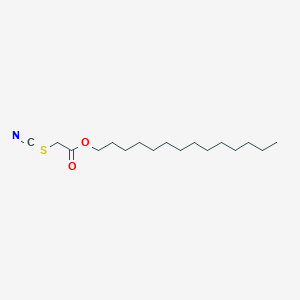
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
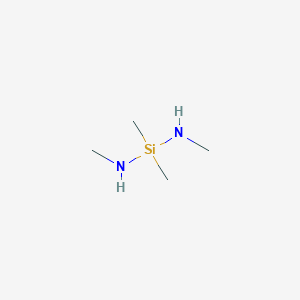
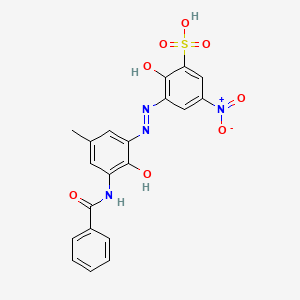
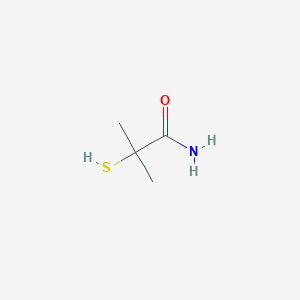
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
